molecular formula C10H15NO4 B2557387 Tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate CAS No. 2305255-32-5

Tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate

Cat. No.: B2557387
CAS No.: 2305255-32-5
M. Wt: 213.233
InChI Key: OGLMLDCOJGPDKY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate is a chemical compound with the CAS Number: 2305255-32-5 . It has a molecular weight of 213.23 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H15NO4/c1-10(2,3)15-8(13)5-6-4-7(12)11-9(6)14/h6H,4-5H2,1-3H3,(H,11,12,14) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 213.23 .

Safety and Hazards

This compound has been associated with certain hazards. It has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The promising in vivo activity profile and drug-like properties of related compounds make them interesting candidates for further preclinical development . They may serve as viable lead compounds for the treatment of bacterial and parasitic infections . Therefore, Tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate could potentially be explored in these areas as well.

Properties

IUPAC Name

tert-butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-8(13)5-6-4-7(12)11-9(6)14/h6H,4-5H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLMLDCOJGPDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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